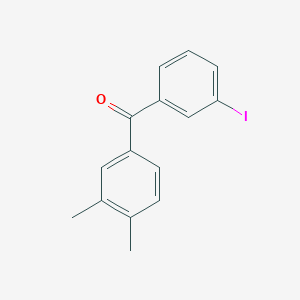

3,4-Dimethyl-3'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-3’-iodobenzophenone is an organic compound that belongs to the family of benzophenones . It is a pale yellow crystalline powder and is soluble in most organic solvents such as methanol, ethanol, and acetone.

Molecular Structure Analysis

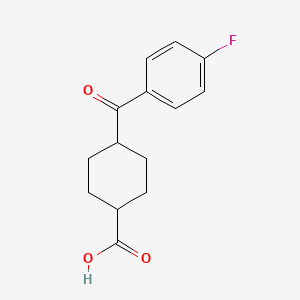

The molecular formula for 3,4-Dimethyl-3’-iodobenzophenone is C15H13IO . Its IUPAC name is (3,4-dimethylphenyl) (3-iodophenyl)methanone . The InChI code for this compound is 1S/C15H13IO/c1-10-6-7-13 (8-11 (10)2)15 (17)12-4-3-5-14 (16)9-12/h3-9H,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dimethyl-3’-iodobenzophenone is 336.17 g/mol . It has a melting point of 163-165 °C and a boiling point of approximately 496 °C. The compound has a strong absorption spectrum in the ultraviolet region with a peak at 369 nm.科学的研究の応用

Photochemical Properties : A study on the solid-state photochemistry of methyl-substituted benzophenones, including derivatives similar to 3,4-Dimethyl-3'-iodobenzophenone, showed that these compounds undergo intermolecular hydrogen abstraction and radical coupling upon UV irradiation. This characteristic makes them potential candidates for photochemical applications (Ito et al., 1987).

Catalysis in Organic Synthesis : Research on Pd-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source, a process relevant to derivatives like this compound, highlights their role in organic synthesis. These reactions are crucial in creating compounds with significant pharmacological properties (Wu et al., 2021).

Suzuki Cross-Coupling Reactions : A study involving the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodoarenes, closely related to this compound, showcases its potential in facilitating biaryl synthesis, a key process in medicinal chemistry and material science (Chaumeil et al., 2000).

Iron Complexes Study : Iron(III) complexes of sterically hindered ligands, including analogs of this compound, have been studied as functional models for catechol 1,2-dioxygenases. These complexes play a significant role in understanding enzymatic activities and designing catalysts (Velusamy et al., 2004).

Fluorescence Sensing : The synthesis of new zinc phthalocyanine derivatives, with structural similarities to this compound, demonstrates their application in fluorescence sensing and photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable for such applications (Pişkin et al., 2020).

Corrosion Inhibition : A theoretical study on bipyrazolic-type organic compounds, related to this compound, explored their role as corrosion inhibitors. This research is vital in materials science for protecting metals and alloys (Wang et al., 2006).

作用機序

- The primary target of 3,4-Dimethyl-3’-iodobenzophenone is not explicitly mentioned in the available literature. However, it belongs to a chemical series with a novel mechanism of action that affects substrate binding pockets .

Target of Action

Mode of Action

特性

IUPAC Name |

(3,4-dimethylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECZUFLEFJGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264489 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-21-2 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

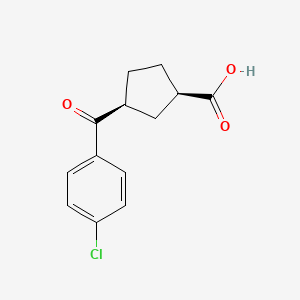

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

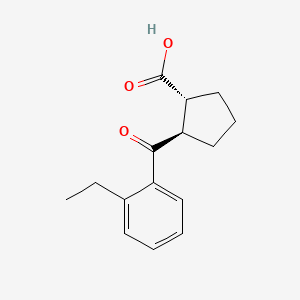

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

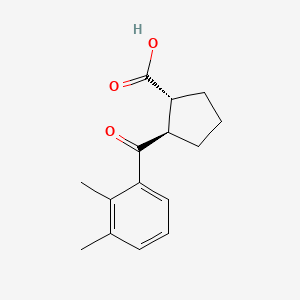

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)